(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Description
The compound (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a hybrid molecule featuring two pharmacologically significant moieties:
- A 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl group, which is characteristic of thiazolidinone derivatives known for antimicrobial, anti-inflammatory, and anticancer activities.
- An N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide group, linked to antipyretic and analgesic drug intermediates, as seen in structurally related compounds .
The (E)-configuration of the benzylidene moiety likely enhances steric and electronic interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-16-21(23(31)28(26(16)2)18-11-7-4-8-12-18)25-20(29)13-14-27-22(30)19(33-24(27)32)15-17-9-5-3-6-10-17/h3-12,15H,13-14H2,1-2H3,(H,25,29)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEXBBAMAXCEHM-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a complex organic molecule featuring both thiazolidin and pyrazole moieties. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2S2 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 306322-04-3 |
| Purity | ≥ 95% |
1. Anticancer Activity
Research has indicated that compounds containing thiazolidin and pyrazole structures exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines:
- Mechanism of Action : The compound appears to disrupt microtubule dynamics, which is crucial for cancer cell division. It promotes microtubule protofilament assembly, leading to reduced microtubule density and disordered networks .
- Case Study : In vitro studies demonstrated that derivatives of similar compounds exhibited IC50 values ranging from 0.8 µM to 14.7 µM against breast and ovarian cancer cell lines, indicating potent cytotoxic effects .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to stabilize human red blood cell membranes, an established method for assessing anti-inflammatory properties.
- Research Findings : The compound was tested at various concentrations (100 µg, 500 µg, and 1000 µg), showing significant inhibition of inflammation markers comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
The thiazolidin and pyrazole derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal strains.
- Study Results : In a comparative study, certain derivatives demonstrated effective inhibition of microbial growth with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity of this compound is critical for optimizing its efficacy:
- Thiazolidin Ring : The presence of the thiazolidin core contributes to the overall biological activity by enhancing interactions with target proteins involved in cancer progression.
- Pyrazole Moiety : Modifications on the pyrazole ring have been shown to enhance anti-inflammatory and anticancer activities through improved binding affinities with specific receptors .
Scientific Research Applications
Cytotoxicity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively. The following table summarizes the IC50 values obtained from different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT-116 | >100 |
| NIH 3T3 | >100 |
Table 1: Cytotoxicity of the compound against various cell lines.
Antimicrobial Properties
Preliminary investigations indicate that this compound possesses antimicrobial activity against several bacterial strains. Its broad-spectrum efficacy suggests potential as an antibiotic agent, particularly in treating infections caused by resistant strains.
Case Study on Cancer Cell Lines
A study evaluating the cytotoxic effects of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide on various cancer cell lines revealed significant activity. The IC50 values suggest that it effectively inhibits proliferation in K562 cells while showing less efficacy in MCF-7 and HCT-116 cells.
Antimicrobial Effectiveness
Research has indicated that this compound exhibits antimicrobial properties against a panel of bacterial strains. Its effectiveness was assessed using disc diffusion techniques against pathogens such as Staphylococcus aureus, E. coli, and Klebsiella pneumoniae. The results demonstrated a broad spectrum of activity, which could be beneficial for developing new antibiotics.
Comparison with Similar Compounds
Thioxothiazolidinone vs. Isoindole Dione
- The thioxothiazolidinone group in the target compound introduces sulfur and ketone functionalities, which may improve redox-modulating activity compared to the isoindole dione in , a moiety often associated with π-π stacking in enzyme binding.
Propanamide vs. Formamide
- The propanamide chain in the target compound offers greater flexibility and hydrophobicity than the formamide in , which could improve membrane permeability and bioavailability.
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological or pharmacokinetic data for the target compound is absent in available literature. Current inferences rely on structural analogs (e.g., isoindole dione derivatives and antipyretic intermediates ).
- Synthetic Challenges: The thioxothiazolidinone moiety may introduce synthetic complexity compared to isoindole dione or formamide analogs, affecting yield and scalability.
- Therapeutic Potential: Structural alignment with COX-2 inhibitors (e.g., celecoxib) suggests possible anti-inflammatory applications, but empirical validation is required.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves coupling a thiazolidinone moiety with a pyrazole derivative via a propanamide linker. A general protocol includes:
- Step 1: Prepare the thiazolidinone core (5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl) by condensing benzaldehyde derivatives with 4-oxo-2-thioxothiazolidine under acidic conditions (e.g., acetic acid) .
- Step 2: Synthesize the pyrazole fragment (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) via cyclization of hydrazine derivatives with β-ketoesters .
- Step 3: Couple the two fragments using a propanamide spacer via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
Optimization: Use Bayesian optimization or heuristic algorithms to screen reaction parameters (e.g., temperature, solvent, catalyst loading). For example, a central composite design (DoE) can identify optimal conditions for maximizing yield .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in a DMF/EtOH mixture. Collect diffraction data using a synchrotron or lab-source diffractometer.
- Refinement: Use SHELXL (for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding. For macromolecular applications, SHELXPRO interfaces with other crystallography tools .
- Visualization: ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry and intermolecular interactions (e.g., bond angles, torsion angles) . Reference bond lengths and angles from analogous pyrazole-thiazolidinone hybrids (e.g., C–C = 1.54 Å, C–N = 1.32 Å) .
Advanced: What strategies are employed to analyze hydrogen-bonding patterns and their impact on supramolecular assembly?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, R motifs) using crystallographic data. For example, identify N–H···O and S–H···N interactions in the thiazolidinone-pyrazole framework .
- Intermolecular Forces: Calculate interaction energies (e.g., Hirshfeld surface analysis) to quantify contributions from H-bonding, π-π stacking, and van der Waals forces. Use CrystalExplorer for visualization .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Analog Synthesis: Modify substituents on the benzylidene (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. phenyl) moieties. Use parallel synthesis to generate derivatives .
- Bioassays: Test in vitro against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination). For enzyme targets (e.g., COX-2, α-glucosidase), perform kinetic inhibition assays .
- Computational SAR: Use AutoDock Vina to dock derivatives into target protein active sites (e.g., PDB: 1CX2 for COX-2). Correlate binding scores (ΔG) with experimental IC50 values .
Advanced: What computational methods are suitable for predicting electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the thioxo group) .
- Mechanistic Insights: Use intrinsic reaction coordinate (IRC) calculations to map energy profiles for key steps (e.g., amide coupling). Solvent effects can be modeled with COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
